TAPI-2 -

TAPI-2

Catalog Number: EVT-8214840
CAS Number:
Molecular Formula: C19H37N5O5
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TAPI-2, or N-(2R)-2-amino-3-methylbutanoyl-4-(4-methoxyphenyl)-2-methylphenylacetamide, is a synthetic compound that serves as an inhibitor of matrix metalloproteinases, particularly matrix metalloproteinase-9. These enzymes play crucial roles in the degradation of extracellular matrix components and are implicated in various physiological and pathological processes, including inflammation, tissue remodeling, and cancer metastasis.

Source

TAPI-2 was developed as part of research aimed at understanding and controlling the activity of matrix metalloproteinases. It is primarily used in laboratory settings for research purposes and is available from various chemical suppliers specializing in active pharmaceutical ingredients.

Classification

TAPI-2 falls under the classification of peptidomimetic inhibitors. These compounds mimic peptide structures but are designed to enhance stability and specificity towards their biological targets. TAPI-2 is specifically classified as a selective inhibitor of matrix metalloproteinases.

Synthesis Analysis

Methods

The synthesis of TAPI-2 involves several steps, typically starting from commercially available amino acids. The general synthetic route can be outlined as follows:

  1. Formation of the Peptide Backbone: The initial step involves coupling protected amino acids using standard peptide synthesis techniques.
  2. Deprotection: After forming the peptide bond, protective groups are removed to yield the free amine and carboxylic acid functionalities.
  3. Side Chain Modifications: Specific side chains are introduced through additional coupling reactions or chemical modifications to enhance the biological activity and selectivity of the compound.
  4. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice to maximize yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of TAPI-2 throughout the synthesis process.

Molecular Structure Analysis

Structure

TAPI-2 features a complex structure characterized by:

  • A central amide bond linking two distinct aromatic systems.
  • A branched aliphatic chain contributing to its hydrophobic properties.

The molecular formula for TAPI-2 is C17_{17}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 302.37 g/mol.

Data

The three-dimensional structure can be analyzed using computational modeling tools, which provide insights into its binding interactions with matrix metalloproteinases.

Chemical Reactions Analysis

Reactions

TAPI-2 primarily acts through competitive inhibition of matrix metalloproteinases. The mechanism involves binding to the active site of these enzymes, preventing substrate access and subsequent catalytic activity.

Technical Details

Inhibition kinetics can be studied using various assays, including enzyme activity assays that measure substrate turnover in the presence and absence of TAPI-2. The compound's inhibitory constants (Ki_i) can provide insights into its potency.

Mechanism of Action

Process

TAPI-2 inhibits matrix metalloproteinases by mimicking natural substrates while blocking their active sites. This action leads to decreased degradation of extracellular matrix components, which can be beneficial in conditions characterized by excessive matrix remodeling.

Data

Studies have demonstrated that TAPI-2 effectively reduces the activity of matrix metalloproteinase-9 in vitro, highlighting its potential therapeutic applications in diseases such as cancer and arthritis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 150 °C.

Relevant analytical techniques such as differential scanning calorimetry (DSC) can be employed to study thermal properties.

Applications

TAPI-2 has several scientific uses:

  1. Research Tool: Used extensively in studies investigating the role of matrix metalloproteinases in disease processes.
  2. Therapeutic Potential: Investigated for potential applications in treating conditions like cancer metastasis, chronic inflammatory diseases, and tissue repair mechanisms.
  3. Drug Development: Serves as a lead compound for developing more potent inhibitors with improved pharmacological profiles.
Molecular Mechanisms of TAPI-2-Mediated Metalloprotease Inhibition

Structural Basis of ADAM17/Tumor Necrosis Factor-α Converting Enzyme Inhibition by TAPI-2: Insights from X-ray Crystallography

TAPI-2 (Tumor Necrosis Factor-α Protease Inhibitor-2) belongs to the hydroxamate class of zinc-chelating metalloprotease inhibitors. Its molecular architecture (N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide; Molecular Weight: 415.54 Da; Formula: C₁₉H₃₇N₅O₅) enables precise interaction with the catalytic domain of ADAM17/Tumor Necrosis Factor-α Converting Enzyme [1] [9]. X-ray crystallographic studies (PDB CODE: 1BKC) reveal that TAPI-2 binds directly to the active-site zinc ion (Zn²⁺) within the metalloprotease domain of ADAM17 via its hydroxamate moiety (-CONHOH). This coordination involves a bidentate chelation, where the carbonyl oxygen and hydroxyl oxygen atoms form critical bonds with the zinc ion, effectively neutralizing its electrophilic character essential for proteolytic activity [10].

Beyond zinc chelation, TAPI-2 engages with distinct substrate-recognition subsites through its hydrophobic side chains. The inhibitor’s isobutyl group occupies the shallow hydrophobic S1' pocket of ADAM17, while its extended aliphatic chain penetrates the deeper hydrophobic S3' pocket. This dual-pocket binding creates steric hindrance that physically obstructs substrate access to the catalytic cleft [10]. Structural analyses further demonstrate that TAPI-2 stabilizes a closed conformation of the ADAM17 catalytic domain, restricting the conformational flexibility required for substrate processing. Unlike natural inhibitors like Tissue Inhibitor of Metalloproteinase-3 that exhibit positive cooperativity with ADAM17, TAPI-2 operates through a non-cooperative, orthosteric mechanism [4].

Table 1: Structural Features of TAPI-2 Binding to ADAM17

Structural ElementInteraction with TAPI-2Functional Consequence
Catalytic Zinc Ion (His⁴⁰⁵, His⁴⁰⁹, His⁴¹⁵)Bidentate chelation by hydroxamate groupNeutralization of catalytic activity
S1' PocketOccupation by isobutyl groupSteric blockade of substrate entry
S3' PocketEngagement with aliphatic chainRestriction of deep substrate binding
Met-Turn (Tyr⁴³³, Met⁴³⁵)Van der Waals contactsStabilization of closed enzyme conformation

Competitive Inhibition Kinetics: Binding Affinity and Selectivity for A Disintegrin And Metalloproteinase Family Enzymes

Kinetic analyses establish TAPI-2 as a competitive inhibitor of ADAM17, with a binding affinity (Kᵢ) of approximately 120 nM [1]. This high-affinity interaction translates to potent inhibition of Tumor Necrosis Factor-α ectodomain shedding, evidenced by half-maximal inhibitory concentration (IC₅₀) values of 20 μM for matrix metalloproteinase inhibition and low micromolar efficacy in cellular assays [9]. Despite its designation as a broad-spectrum inhibitor, TAPI-2 exhibits differential selectivity across metalloprotease families. It preferentially targets ADAM17 over related enzymes like ADAM10 and demonstrates significantly weaker activity against matrix metalloproteinase-14 (IC₅₀ >100 μM) [5].

Glycosylation status critically modulates TAPI-2 efficacy. Mammalian-expressed ADAM17, bearing complex N-glycans, exhibits a 10-30-fold reduction in catalytic turnover rate (kcat) compared to minimally glycosylated insect cell-derived counterparts. However, glycosylation does not alter TAPI-2's binding affinity since its zinc-chelating mechanism remains unaffected by glycan modifications distant from the active site. This contrasts sharply with exosite-directed inhibitors, whose efficacy diminishes against heavily glycosylated ADAM17 due to impaired access to secondary substrate-binding regions [3].

Table 2: Kinetic Parameters of TAPI-2 Inhibition Across Metalloproteases

EnzymeKᵢ or IC₅₀Catalytic Efficiency (kcat/Kₘ) ImpactPrimary Physiological Substrates Affected
ADAM17120 nM (Kᵢ)>90% reductionTumor Necrosis Factor-α, L-Selectin, Notch1
ADAM10>100 μM (IC₅₀)<20% reductionNotch, Amyloid Precursor Protein
Matrix Metalloproteinase-220 μM (IC₅₀)Moderate reductionGelatin, Collagen IV
Matrix Metalloproteinase-14>100 μM (IC₅₀)Minimal reductionMatrix Metalloproteinase-2, Collagen I

Substrate displacement assays confirm TAPI-2's competitive mechanism. Increasing concentrations of peptide substrates corresponding to the Tumor Necrosis Factor-α cleavage site proportionally reduce TAPI-2 binding efficiency, consistent with direct competition for the catalytic cleft [3]. This competitive profile extends to cellular contexts where TAPI-2 (20 μM) suppresses Notch intracellular domain generation and downstream transcriptional targets like Hairy and Enhancer of Split-1 in colorectal cancer stem cells, sensitizing them to chemotherapeutic agents [9].

Allosteric Modulation of Matrix Metalloproteinase Activity: Mechanistic Implications for Broad-Spectrum Inhibition

While TAPI-2 primarily functions as an orthosteric inhibitor of ADAM17, its influence on matrix metalloproteinases involves complex allosteric effects. Matrix metalloproteinases possess secondary substrate-binding sites (exosites) distal to their catalytic centers, which regulate substrate specificity and catalytic efficiency [6]. Although TAPI-2 does not bind these exosites directly, its occupation of the active site induces long-range conformational shifts that alter exosite geometry. This is particularly evident in matrix metalloproteinase-2, where TAPI-2 binding triggers rearrangement of the fibronectin-like domain, reducing affinity for collagen II [6] [8].

Multivalent presentation dramatically enhances TAPI-2's inhibitory potency against matrix metalloproteinases. Conjugation of TAPI-2 to norbornene-derived polymers via ring-opening metathesis polymerization yields macromolecular inhibitors with tailored valency and spatial organization. Remarkably, a decameric TAPI-2 polymer (10-mer) exhibits >10-fold greater efficacy in suppressing Semaphorin4D shedding in human embryonic kidney 293T cells compared to monomeric TAPI-2 [7]. This enhancement stems from synergistic mechanisms:

  • Statistical Rebinding Effect: Multiple inhibitor moieties increase local concentration at the enzyme surface.
  • Reduced Dissociation Kinetics: Simultaneous engagement of adjacent enzymes promotes avidity.
  • Conformational Restriction: Polymer tethering stabilizes TAPI-2 in its bioactive conformation [7].

Table 3: Impact of Polymer Design on Multivalent TAPI-2 Efficacy

Polymer Length (Monomers)TAPI-2 Mole Fraction (χ)Inhibition Enhancement Factor* vs. Monomer
100.512.3 ± 1.5
100.18.7 ± 0.9
250.56.2 ± 0.7
500.54.1 ± 0.5
1000.53.0 ± 0.4

*Factor calculated as IC₅₀(monomer)/IC₅₀(polymer) in Semaphorin4D shedding assay [7]

Strikingly, inhibitory potency inversely correlates with polymer length, suggesting steric constraints limit access to enzyme clusters. This multivalent strategy offers a promising approach to overcoming the selectivity limitations of monovalent hydroxamates. The preserved zinc-chelating mechanism combined with spatial control enables selective targeting of membrane-proximal metalloproteases like ADAM17 and Matrix Metalloproteinase-14, which frequently co-cluster in signaling microdomains [5] [7]. These insights illuminate the intricate interplay between orthosteric inhibition and allosteric modulation underlying TAPI-2's broad-spectrum activity, providing a blueprint for developing next-generation metalloprotease inhibitors with enhanced selectivity.

Properties

Product Name

TAPI-2

IUPAC Name

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C19H37N5O5

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)

InChI Key

LMIQCBIEAHJAMZ-UHFFFAOYSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.